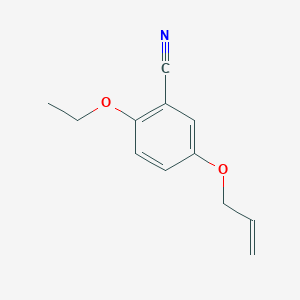

5-(Allyloxy)-2-ethoxybenzonitrile

Description

5-(Allyloxy)-2-ethoxybenzonitrile is a substituted benzonitrile derivative featuring an allyloxy group at the 5-position and an ethoxy group at the 2-position of the benzene ring. The nitrile group at the 1-position enhances its reactivity, making it a versatile intermediate in organic synthesis and drug discovery. This compound is structurally tailored for applications in medicinal chemistry, particularly in the development of kinase inhibitors and anti-biofilm agents, due to its electron-withdrawing nitrile moiety and flexible ether substituents .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-ethoxy-5-prop-2-enoxybenzonitrile |

InChI |

InChI=1S/C12H13NO2/c1-3-7-15-11-5-6-12(14-4-2)10(8-11)9-13/h3,5-6,8H,1,4,7H2,2H3 |

InChI Key |

MVEZNKOCPOPUPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OCC=C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Nitrile-Containing Analogues

5-Bromo-2-hydroxybenzonitrile Structure: Features a bromine atom at the 5-position and a hydroxyl group at the 2-position. Synthesis: Prepared via bromination of o-cyanophenol or cobalt(II)-catalyzed conversion of aldoximes . Properties: The hydroxyl group forms intramolecular hydrogen bonds with the nitrile (O–H⋯N distance: ~2.80 Å), enhancing crystallinity and stability. Applications: Used in antiretroviral and anticancer drug synthesis .

3-(4-Fluorophenyl)-5-(3-ethoxy-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Structure: Contains a thiazolidinone core with ethoxy and fluorophenyl substituents. Bioactivity: A top anti-biofilm agent (86 records in aBiofilm database) against Staphylococcus aureus and Pseudomonas aeruginosa . Comparison: The thiazolidinone scaffold and thioxo group confer distinct bioactivity compared to 5-(Allyloxy)-2-ethoxybenzonitrile, which lacks a heterocyclic core but may exhibit broader solubility due to ether linkages .

Allyloxy/Ethoxy-Substituted Analogues

Allyl Ether Precursors (3a–d) Synthesis: Derived from phenolic derivatives via alkylation with allyl bromide (yields: 60–85%) . Reactivity: Allyloxy groups undergo electrophilic aromatic substitution at the ortho position, as seen in the formation of nitrated derivatives (e.g., 5a–d) . Divergence: Unlike this compound, these precursors lack nitrile functionality, limiting their utility in reactions requiring cyano-group participation (e.g., nucleophilic additions) .

β-Ketoesters with 2-(Allyloxy)ethyl Protecting Groups Structure: Feature allyloxyethyl esters (e.g., compound 8–13 in ). Synthesis: Prepared via esterification of β-ketoesters with 2-(allyloxy)ethanol (yield: ~75%) . Role: The allyloxyethyl group improves solubility and metabolic stability compared to simpler ethoxy/allyloxy aromatics like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.